3H-cyclopropa[c]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
21426-40-4 |
|---|---|
Molecular Formula |
C10H7N |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C10H7N/c1-2-4-10-8(3-1)9-5-7(9)6-11-10/h1-6,11H |
InChI Key |
OYYOCYOIJZTYPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC3=CN2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC3=CN2 |
Synonyms |
cyclopropa(c)quinoline |
Origin of Product |
United States |
Synthetic Methodologies for 3h Cyclopropa C Quinoline and Its Derivatives
Precursor-Based Annulation Strategies
The synthesis of the 3H-cyclopropa[c]quinoline core often begins with the construction of a suitably functionalized cyclopropane (B1198618) ring attached to an aromatic precursor, which then undergoes cyclization to form the fused quinoline (B57606) system.
Intramolecular Aza-Wittig Reactions of Azidophenyl Cyclopropane Intermediates
A significant method for the synthesis of 3H-cyclopropa[c]quinolines involves an intramolecular aza-Wittig reaction. arabjchem.orgehu.es This reaction utilizes phosphazene intermediates, which are generated in situ from the reaction of an azide (B81097) with a phosphine (B1218219), typically trimethylphosphine (B1194731) or triphenylphosphine. arabjchem.orgmdpi.com The phosphazene then reacts with a carbonyl group within the same molecule to form a new carbon-nitrogen double bond, leading to the cyclized product. ehu.es
In the context of this compound synthesis, this strategy has been successfully applied to trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylates. arabjchem.orgnih.gov Treatment of these azido-cyclopropane precursors with trimethylphosphine in toluene (B28343) at room temperature initiates the aza-Wittig reaction. arabjchem.org This process leads to the formation of 2-alkoxy-3H-cyclopropa[c]quinolines in high yields. arabjchem.org The reaction proceeds through a phosphazene intermediate, which undergoes cyclization to furnish the fused quinoline ring system. arabjchem.orgnih.gov
Cyclization of Trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylates
The key precursors, trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylates, are themselves synthesized through a multi-step sequence. arabjchem.orgnih.gov This sequence begins with readily available 2-aminobenzyl alcohols. arabjchem.orgnih.gov The synthesis of these crucial intermediates involves a one-pot Michael addition of dialkyl bromomalonates to 2-azido-β-nitrostyrenes, promoted by triethylamine, followed by ring closure. arabjchem.org This method provides the desired trans-cyclopropane derivatives in good to excellent yields (56–99%). arabjchem.org The subsequent cyclization via the aza-Wittig reaction, as described above, affords the 2-alkoxy-3H-cyclopropa[c]quinoline core. arabjchem.orgum.esresearchgate.net
Sequential Multi-Step Protocols for Core Construction
Diazotization/Azidation: Conversion of the amino group to an azide. arabjchem.orgnih.gov
Oxidation: Oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde. arabjchem.orgnih.gov
Henry Condensation: A nitroaldol reaction between the aldehyde and nitromethane. arabjchem.orgnih.gov
Dehydration: Elimination of water to form a 2-azido-β-nitrostyrene. arabjchem.orgnih.gov
Michael Addition/Ring Closure: Reaction with a dialkyl bromomalonate to form the trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylate precursor. arabjchem.orgnih.gov
Intramolecular Aza-Wittig Reaction: Cyclization to the 2-alkoxy-3H-cyclopropa[c]quinoline. arabjchem.orgnih.gov
This multi-step approach allows for the introduction of various substituents on the aromatic ring, providing access to a range of substituted 3H-cyclopropa[c]quinolines. arabjchem.org
Development of Substituted 3H-Cyclopropa[c]quinolin-2-ones
Further functionalization of the initially formed this compound core allows for the synthesis of derivatives such as 3H-cyclopropa[c]quinolin-2-ones.
Hydrolysis of Imino Ether Intermediates
The 2-alkoxy-3H-cyclopropa[c]quinolines, which are imino ethers, serve as valuable intermediates for the synthesis of 3H-cyclopropa[c]quinolin-2-ones. arabjchem.org The hydrolysis of these imino ethers can be achieved under acidic conditions. arabjchem.org A common method involves treatment with a mixture of trifluoroacetic acid (TFA), water, and tetrahydrofuran (B95107) (THF) at room temperature. arabjchem.orgresearchgate.net This reaction efficiently converts the 2-alkoxy group into a carbonyl group, yielding the desired 3H-cyclopropa[c]quinolin-2-ones in excellent yields. arabjchem.orgresearchgate.net
Introduction of Functional Groups onto the Cyclopropane Ring
The synthetic strategies employed allow for the introduction of functional groups onto the cyclopropane ring of the this compound system. The use of trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylates as precursors directly incorporates a nitro group and two carboxylate groups onto the cyclopropane ring of the final product. arabjchem.orgresearchgate.net These functional groups offer potential sites for further chemical modification, enabling the synthesis of a wider variety of substituted this compound derivatives. Research has also explored the palladium-catalyzed functionalization of cyclopropanes, which could potentially be applied to introduce further diversity. rsc.orgnih.gov
Research Findings on this compound Synthesis
The following table summarizes the key synthetic transformations and yields for the preparation of 3H-cyclopropa[c]quinolines and their derivatives.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Azido-β-nitrostyrenes | Dialkyl bromomalonates, Et₃N, DMF, r.t., 24 h | trans-2-(2-Azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylates | 56–99 | arabjchem.org |
| trans-2-(2-Azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylates | PMe₃, Toluene (anh.), r.t., 30 min | 2-Alkoxy-3H-cyclopropa[c]quinolines | High | arabjchem.org |
| 2-Alkoxy-3H-cyclopropa[c]quinolines | TFA/H₂O/THF, r.t., 3 h | 3H-Cyclopropa[c]quinolin-2-ones | Excellent | arabjchem.org |
Approaches for Regioselective Synthesis of Analogues
The regioselective synthesis of this compound analogues is critical for developing compounds with specific structural features. Researchers have explored various strategies to control the position of substituents on the heterocyclic core and the fused cyclopropane ring.
One notable approach involves the diastereoselective cyclopropanation of methyl 2-(2-nitrophenyl)acrylate with ethyl (dimethylsulfuranylidene)acetate. This is followed by a regioselective reductive cyclization of the resulting nitro-diester precursor to yield methyl cyclopropa[c]quinoline-7b-carboxylate researchgate.net. Another strategy involves the regioselective fragmentation of cyclopropane-fused quinolin-2-ones, which can provide access to specific isomers arabjchem.org.
The Combes quinoline synthesis, a classic method involving the condensation of anilines with β-diketones, also offers a degree of regioselective control. The outcome of the reaction, particularly the formation of different regioisomers, is influenced by the steric and electronic properties of the substituents on both the aniline (B41778) and the diketone wikipedia.org. For instance, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines tend to yield the 4-CF₃ regioisomer wikipedia.org. This highlights how the choice of starting materials can direct the synthesis towards a desired analogue.
Emerging Synthetic Approaches
Recent advancements in organic synthesis have introduced innovative and efficient methods for constructing the this compound scaffold. These emerging approaches, including multicomponent reactions and palladium-catalyzed cyclizations, offer significant advantages in terms of atom economy and procedural simplicity.
Multicomponent Reaction (MCR) Sequences Incorporating Cyclopropane Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, have become a powerful tool in heterocyclic chemistry rsc.orgsemanticscholar.org. The development of MCRs that utilize functionalized cyclopropanes as building blocks is a significant area of interest lnu.edu.cn. These reactions can rapidly generate molecular diversity and construct complex heterocyclic systems, such as quinolines, in an efficient manner rsc.org.
One-pot MCRs have been successfully employed for the synthesis of various quinoline derivatives purdue.edu. For example, a three-component reaction of an amine, an aldehyde, and an activated alkene can lead to the formation of tetrahydroquinoline structures purdue.eduresearchgate.net. By designing MCRs that specifically incorporate a cyclopropanation step or use pre-formed cyclopropane-containing substrates, chemists can access novel this compound analogues directly lnu.edu.cn.
Palladium-Catalyzed Cyclization Strategies
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations, including the formation of quinoline rings nih.govrsc.org. Palladium-catalyzed reactions often exhibit high efficiency and functional group tolerance. Strategies relevant to the synthesis of cyclopropa[c]quinolines include intramolecular C-H alkenylation and cyclization cascades mdpi.com.
A notable example is the palladium(0)-catalyzed functionalization of cyclopropane C-H bonds, which has been applied to the synthesis of quinoline and tetrahydroquinoline derivatives acs.org. Another powerful method involves the palladium-catalyzed cyclization of 3-bromoindoles with internal alkynes, which proceeds through a spirocyclic intermediate to form fused-quinoline derivatives nih.gov. This type of ring-expansion reaction provides a unique pathway to complex heterocyclic systems that are otherwise difficult to access nih.gov. Furthermore, palladium-catalyzed sequential [3+2] cyclization and C-H activation reactions using cyclopropenones as synthons represent an innovative route for assembling polycyclic frameworks related to the quinoline core rsc.org.
Methodological Considerations in Synthesis
The practical application of any synthetic methodology depends on its efficiency, yield, and the optimization of reaction parameters. For the synthesis of this compound and its derivatives, careful evaluation of these factors is essential.
Evaluation of Reaction Efficiency and Yields
The following table provides a summary of reported yields for different 1H-cyclopropa[c]quinoline derivatives.
| Compound | Substituents (R¹, R², R³) | Yield (%) | Reference |
| 17a | H, H, CH₃ | 77 | arabjchem.org |
| 17b | CH₃, H, CH₃ | 74 | arabjchem.org |
| 17c | H, Cl, CH₃ | 86 | arabjchem.org |
| 17e | CH₃, H, CH₂CH₃ | 80 | arabjchem.org |
These data demonstrate that high yields can be obtained, but they are dependent on the specific molecular structure being synthesized.
Exploration of Catalyst Systems and Reaction Conditions
The choice of catalyst and reaction conditions plays a pivotal role in the success of quinoline synthesis mdpi.com. A wide array of catalyst systems has been explored, from traditional acid catalysts like sulfuric acid in the Combes synthesis to advanced transition-metal catalysts wikipedia.org.
In palladium-catalyzed reactions, the selection of the palladium source (e.g., Pd(OAc)₂), ligands, and oxidants is crucial for optimizing the reaction mdpi.com. For example, in the intramolecular Fujiwara-Moritani reaction to form 4-substituted quinolines, different oxidants were tested, and the use of pyridine-based ligands was found to enhance the reaction rate mdpi.com. Similarly, cobalt-based catalysts, such as Co(OAc)₂, have been used for the efficient dehydrogenative cyclization of 2-aminoaryl alcohols and ketones to produce quinolines under mild conditions mdpi.comorganic-chemistry.org. The development of single-atom iron catalysts has also shown great promise for acceptorless dehydrogenative coupling reactions in quinoline synthesis organic-chemistry.org.
The optimization of reaction conditions, including solvent, temperature, and reaction time, is also critical for maximizing yields and minimizing side products lnu.edu.cnmdpi.com.
Stereochemical Control in Synthesis
The synthesis of this compound and its derivatives often yields stereoisomers due to the presence of chiral centers in the fused cyclopropane ring. Consequently, controlling the stereochemical outcome of these syntheses is a significant area of research, enabling access to specific enantiomers or diastereomers which may have distinct biological activities. Methodologies for stereochemical control primarily involve diastereoselective and enantioselective strategies, often established during the key cyclopropanation or subsequent cyclization steps.
One prominent method for achieving stereocontrol is through diastereoselective cyclopropanation reactions. The synthesis of methyl cyclopropa[c]quinoline-7b-carboxylate, for example, can be achieved via the cyclopropanation of a suitable precursor like methyl 2-(2-nitrophenyl)acrylate. researchgate.net The reaction with a sulfur ylide, such as ethyl (dimethylsulfuranylidene)acetate, proceeds to form a cyclopropane ring. The inherent stereochemistry of the starting materials and the reaction mechanism can favor the formation of one diastereomer over another. The relative stereochemistry of the resulting products, such as in the case of spiro[cyclopropane-1,3'-oxindole] derivatives which are related synthetic targets, is often confirmed through single-crystal X-ray analysis. researchgate.net
Another key strategy involves the use of precursors where the stereochemistry is already defined. For instance, the synthesis of cyclopropa[c]quinolin-2-ones bearing a nitro group on the cyclopropane ring has been accomplished starting from trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylates. researchgate.net The subsequent intramolecular aza-Wittig reaction, induced by a phosphine reagent like trimethylphosphine, leads to the formation of the fused quinolone ring system while retaining the stereochemical configuration of the cyclopropane precursor. researchgate.net This approach demonstrates that the stereochemistry of the final cyclopropa[c]quinoline is directly dictated by the stereochemistry of the open-chain or monocyclic precursor.
Asymmetric synthesis, which aims to produce an enantiomerically enriched or pure compound, represents a more advanced level of stereochemical control. While detailed examples for the asymmetric synthesis of the parent this compound are not extensively documented in the provided results, the synthesis of related structures points towards feasible strategies. For instance, the asymmetric synthesis of (R)-aziridino[2,3-c]quinolines has been reported, which are structural analogs and potential precursors to cyclopropa[c]quinolines. um.es Furthermore, asymmetric organocatalysis and transition metal catalysis are powerful tools for constructing chiral cyclopropanes and quinolines, suggesting their potential application in the enantioselective synthesis of cyclopropa[c]quinoline systems. researchgate.netnih.gov The development of catalytic asymmetric methods would be a significant step forward, providing efficient access to single-enantiomer cyclopropa[c]quinoline derivatives.
The table below summarizes key findings related to stereoselective synthetic approaches for cyclopropa[c]quinolines and closely related analogues.
| Product/Target | Synthetic Method | Key Reagents/Steps | Stereochemical Outcome | Source |
| Methyl cyclopropa[c]quinoline-7b-carboxylate | Diastereoselective cyclopropanation | Methyl 2-(2-nitrophenyl)acrylate, Ethyl (dimethylsulfuranylidene)acetate | Diastereoselective formation of the cyclopropane ring. | researchgate.net |
| Nitro-substituted cyclopropa[c]quinolin-2-ones | Intramolecular aza-Wittig reaction | trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylates, PMe₃ | Stereochemistry is controlled by the trans configuration of the cyclopropane precursor. | researchgate.net |
| (R)-Aziridino[2,3-c]quinolines | Asymmetric synthesis | Not specified | Synthesis of the (R)-enantiomer is mentioned. | um.es |
Reactivity and Transformational Chemistry of 3h Cyclopropa C Quinoline
Ring-Opening Reactions of the Fused Cyclopropane (B1198618) Moiety
The activation of the cyclopropane ring is highly dependent on the reaction conditions, leading to distinct product classes.
Base-Promoted Ring Opening to Yield 1-Benzazepin-2-ones
The treatment of 3H-cyclopropa[c]quinolin-2-one derivatives with a base, such as sodium hydride (NaH), instigates a regioselective ring-expansion to furnish polysubstituted 1-benzazepin-2-ones. researchgate.netresearchgate.net This transformation is not only efficient but has been documented to proceed in good to excellent yields. researchgate.net The reaction begins with the deprotonation of the amide function at the N1 position, which is the most acidic proton in the molecule. researchgate.net This initial step is crucial as it initiates the subsequent electronic cascade that leads to the expansion of the heterocyclic core. The process is a valuable synthetic route to the seven-membered benzazepinone (B8055114) framework, a scaffold present in various biologically active compounds. researchgate.netresearchgate.net
Research has demonstrated the versatility of this method with various substituted cyclopropa[c]quinolin-2-ones. The reaction is summarized in the table below, showcasing the transformation into the corresponding 1-benzazepin-2-ones.
| Starting Material (Substituents) | Reagents and Conditions | Product | Yield (%) |
| R1=H, R2=H | NaH, THF, rt, 24 h | 4-Nitro-5-(phenylamino)-1,3-dihydro-2H-1-benzazepin-2-one | 99 |
| R1=CH3, R2=H | NaH, THF, rt, 24 h | 7-Methyl-4-nitro-5-(phenylamino)-1,3-dihydro-2H-1-benzazepin-2-one | 98 |
| R1=F, R2=H | NaH, THF, rt, 24 h | 7-Fluoro-4-nitro-5-(phenylamino)-1,3-dihydro-2H-1-benzazepin-2-one | 99 |
| R1=H, R2=NO2 | NaH, THF, rt, 24 h | 4,8-Dinitro-5-(phenylamino)-1,3-dihydro-2H-1-benzazepin-2-one | 92 |
Table based on data from Diaz, J. et al. (2018). researchgate.net
Acid-Catalyzed Ring Fragmentation Processes
In contrast to base-promoted expansion, subjecting 3H-cyclopropa[c]quinolines to acidic conditions can lead to fragmentation of the cyclopropane ring. For instance, treatment of certain cyclopropa[c]quinolin-2-one derivatives with a mixture of trifluoroacetic acid (TFA), water, and tetrahydrofuran (B95107) (THF) has been shown to result in ring-opened products. researchgate.net This process highlights the divergent reactivity of the cyclopropane moiety, where the choice of catalyst (acid vs. base) dictates the ultimate structural outcome. While base catalysis leads to skeletal expansion, acid catalysis can promote cleavage to form different classes of quinoline (B57606) derivatives. The specific products of acid-catalyzed reactions can vary depending on the substrate's substitution pattern and the precise reaction conditions employed.
Regioselectivity and Mechanistic Aspects of Ring Opening
The regioselectivity of the ring-opening process is a key feature of 3H-cyclopropa[c]quinoline chemistry. In the base-promoted rearrangement, the cleavage is highly specific. The reaction proceeds through the formation of a cyclopropa[c]quinolin-1-ide anion following deprotonation by the base. researchgate.net This intermediate then undergoes a concerted pericyclic reaction sequence. The regioselectivity is dictated by the electronic demands of this sequence, which involves the cleavage of the internal C1-C9b bond of the cyclopropane ring. This selective bond breaking is an integral part of the 6π-electrocyclic ring opening that initiates the expansion to the seven-membered ring. researchgate.net
Computational studies using Density Functional Theory (DFT) have corroborated this mechanistic pathway, confirming that the transformation into 1-benzazepin-2-ones is energetically favorable and proceeds via initial deprotonation followed by the pericyclic cascade. researchgate.netresearchgate.net This mechanism explains the high regioselectivity observed, as alternative pathways involving the cleavage of the other cyclopropane bonds (C1-C2 or C2-C9b) are energetically less favorable.
Skeletal Rearrangements and Expansions
The transformation of the compact tricyclic this compound system into larger heterocyclic structures is a prime example of its utility in synthetic chemistry.
Pericyclic Transformations, including 6π-Electrocyclic Ring Opening andCurrent time information in Durgapur, IN.acs.org-H Shifts
The core of the base-promoted ring expansion is a sequence of two pericyclic reactions. researchgate.netresearchgate.net After the initial deprotonation of the amide, the resulting anion undergoes a 6π-electrocyclic ring opening. researchgate.net This process involves the electrons from the anionic nitrogen, the adjacent double bond of the quinoline system, and the sigma bond of the cyclopropane ring (specifically, the C1-C9b bond). This concerted reaction results in the formation of a seven-membered ring intermediate.
This intermediate is not the final product. It subsequently undergoes a rapid Current time information in Durgapur, IN.acs.org-hydride shift. researchgate.netresearchgate.net This sigmatropic rearrangement involves the migration of a hydrogen atom from the former C2 position of the cyclopropane ring to the nitrogen atom of the newly formed azepine ring, leading to the stable, aromatic 1-benzazepin-2-one product. researchgate.net This tandem sequence of a 6π-electrocyclic opening followed by a Current time information in Durgapur, IN.acs.org-H shift is a classic example of pericyclic reaction cascades in heterocyclic synthesis.
Formation of Ring-Expanded Heterocyclic Systems (e.g., Benzazepinones)
The synthesis of 1-benzazepin-2-ones via the base-promoted ring expansion of 3H-cyclopropa[c]quinolin-2-ones is a robust and high-yielding method for accessing these important seven-membered heterocyclic systems. researchgate.netresearchgate.net The reaction effectively "inserts" a carbon atom (C2 of the cyclopropane) into the quinoline core to expand the six-membered nitrogen-containing ring into a seven-membered one. This skeletal rearrangement provides a strategic advantage for building the benzazepine core, which might otherwise require more complex, multi-step synthetic routes. researchgate.net The high degree of regioselectivity ensures the formation of a single, well-defined isomer, enhancing the synthetic utility of the methodology. researchgate.netresearchgate.net
Reactivity of the Quinoline Core
The quinoline portion of this compound retains much of its characteristic reactivity, including susceptibility to functionalization through C-H bond activation and the potential for interconversion with other heterocyclic systems.
Functionalization via C-H Bond Activation
Direct C-H bond functionalization represents a powerful and atom-economical strategy for modifying the quinoline scaffold. mdpi.comescholarship.org This approach avoids the need for pre-functionalized substrates, allowing for the late-stage modification of complex molecules. nih.gov In the context of quinolines, C-H activation can be directed to various positions, though the C2 and C8 positions are often favored due to the directing effect of the nitrogen atom. escholarship.org However, recent methodologies have enabled the selective functionalization of more distal positions, such as C3, C4, C5, C6, and C7, through the use of specialized directing templates and transition-metal catalysts. nih.govrsc.org
For instance, palladium-catalyzed C3-alkenylation of pyridines and quinolines has been achieved, tolerating a range of functional groups. rsc.org Similarly, rhodium-catalyzed ortho-alkylation of quinolines with olefins has been developed, proceeding through the formation of an N-heterocyclic carbene (NHC) intermediate. escholarship.org A particularly relevant study demonstrated a one-pot protocol for synthesizing quinoline and tetrahydroquinoline derivatives through an intramolecular palladium(0)-catalyzed cyclopropane sp³ C-H bond functionalization, which proceeds via cyclopropane ring-opening. d-nb.info This highlights the potential for activating the C-H bonds within the cyclopropyl (B3062369) moiety of this compound itself to initiate transformations.
The table below summarizes examples of C-H activation on the general quinoline scaffold, which suggests potential reactive sites on the this compound core.
| Position | Reaction Type | Catalyst System | Ref. |
| C2 | Arylation | Pd(OAc)₂ / P(o-tol)₃ | escholarship.org |
| C2 | Carbamoylation | CuBr | escholarship.org |
| C3 | Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | rsc.org |
| C7 | Olefination | Pd(OAc)₂ / Ac-DL-Phe-OH | nih.gov |
| C3 | Borylation | Ir-based catalyst | rsc.org |
Interconversion with Related Heteroarene Systems
The quinoline ring system can be interconverted with other heteroarenes through skeletal editing, a process involving ring expansion, contraction, or atom swapping. nih.gov A prominent example is the ring contraction of quinoline N-oxides to indoles, which involves the deletion of a carbon atom. nih.gov Conversely, ring expansion of indoles can be used to synthesize quinolines. A notable method involves the reaction of indoles with halodiazoacetates catalyzed by Rh(II), which proceeds through a cyclopropanation-ring expansion pathway to yield quinoline-3-carboxylates. nih.gov
Another strategy involves the rearrangement of N-quinolinyl-isoxazol-5(2H)-ones under basic conditions to yield pyrimido[1,2-a]quinoline derivatives. ajol.info Furthermore, the fusion of Knoevenagel products with aromatic amines provides a route to highly functionalized pyrimido[5,4-c]quinoline scaffolds. chim.it These transformations showcase the versatility of the quinoline core and suggest that the this compound system could potentially be converted into other complex heterocyclic architectures, such as benzazepines or other fused systems, through controlled cleavage and rearrangement of its constituent rings.
Other Significant Reaction Pathways
Beyond rearrangements and core functionalization, the unique structure of this compound allows for other important reactions, primarily involving the strained cyclopropane ring and derivatization at its reactive sites.
Cycloaddition Reactions Involving the Strained Ring System
The high ring strain of the cyclopropane moiety makes it a reactive partner in cycloaddition reactions. While studies on the parent this compound are scarce, the reactivity of related cycloproparenes and the synthesis of cyclopropane-fused quinolines via cycloaddition provide strong evidence for this pathway. For example, dearomative cyclopropanation of quinolinium zwitterionic thiolates with sulfonium (B1226848) salts has been shown to produce cyclopropa[c] d-nb.infosemanticscholar.orgthiazino[4,3-a]quinolines. rsc.org This reaction proceeds through the formation of a [2+1] cycloaddition intermediate followed by a [5+1] cycloaddition. rsc.org
In a related study, the [2+1] cycloaddition of quinolinium zwitterions with a sulfoxonium salt was used to synthesize various substituted 9,9a-dihydro-8bH-cyclopropa[c]imidazo[1,2-a]quinolines. researchgate.net This demonstrates the feasibility of constructing the cyclopropa[c]quinoline core through cycloaddition.
The table below presents examples of cycloaddition reactions leading to cyclopropane-fused quinoline systems.
| Reactants | Product | Reaction Type | Yield | Ref. |
| Quinolinium Zwitterion + Sulfoxonium Salt | 3-phenyl-9,9a-dihydro-8bH-cyclopropa[c]imidazo[1,2-a]quinoline | [2+1] Cycloaddition | 65% | researchgate.net |
| Quinolinium Zwitterion + Sulfoxonium Salt | 3-(p-tolyl)-9,9a-dihydro-8bH-cyclopropa[c]imidazo[1,2-a]quinoline | [2+1] Cycloaddition | 67% | researchgate.net |
| Quinolinium Zwitterion + Sulfoxonium Salt | 3-(4-methoxyphenyl)-9,9a-dihydro-8bH-cyclopropa[c]imidazo[1,2-a]quinoline | [2+1] Cycloaddition | 69% | researchgate.net |
These examples strongly suggest that the strained C1-C7b bond of this compound would be susceptible to cycloaddition with various dienes and dipolarophiles, leading to a diverse range of complex heterocyclic products.
Derivatization at Reactive Sites
The this compound skeleton can be derivatized at several positions to introduce a variety of functional groups. Research has demonstrated the synthesis of specific derivatives, such as cyclopropa[c]quinoline-7b-carboxylic acid and cyclopropa[c]quinolin-2-ones. researchgate.netnih.gov The synthesis of the 7b-carboxylic acid derivative involves the cyclopropanation of methyl 2-(2-nitrophenyl)acrylate with ethyl (dimethylsulfuranylidene)acetate, followed by further transformations. researchgate.net
More recently, a metal-free intramolecular cyclopropanation of CF3-imidoyl sulfoxonium ylides with styrenes was developed, providing an efficient route to diverse trifluoromethyl-substituted dihydro-1H-cyclopropa[c]quinolines. This method is notable for its mild, transition-metal-free conditions and the ability to perform the ylide generation and subsequent cyclopropanation in a one-pot fashion.
The following table showcases synthesized derivatives of the cyclopropa[c]quinoline ring system.
| Base Structure | Substituents | Synthetic Method | Ref. |
| dihydro-1H-cyclopropa[c]quinoline | Trifluoromethyl and various aryl groups | Intramolecular cyclopropanation of CF3-imidoyl sulfoxonium ylides | |
| cyclopropa[c]quinoline | 7b-carboxylic acid esters and amides | Cyclopropanation of nitrophenylacrylates | researchgate.net |
| cyclopropa[c]quinolin-2-one | Nitro group at the cyclopropane ring | Multi-step synthesis involving an aza-Wittig reaction | nih.gov |
These findings illustrate that both the cyclopropane and quinoline portions of the molecule offer sites for derivatization, enabling the synthesis of a wide array of substituted this compound analogues for further study and application.
Based on the comprehensive search conducted, no specific theoretical and computational investigation studies focusing solely on the chemical compound “this compound” were found. The scientific literature available through the search results does not provide the specific data required to populate the requested article outline, including Density Functional Theory (DFT) studies, Molecular Dynamics (MD) simulations, mechanistic elucidations, transition state calculations, or analyses of the electronic structure and molecular interactions of this particular compound.
The search results did yield information on computational studies of other quinoline derivatives, such as pyrrolo[3,2-c]quinolines and various substituted quinolines. These studies employed methods like DFT and MD simulations to investigate reaction mechanisms, electronic properties, and potential biological activities. However, none of the provided research specifically addresses "this compound".
Therefore, due to the absence of specific research findings for "this compound" in the provided search results, it is not possible to generate the requested article with the specified detailed outline and data tables.
Theoretical and Computational Investigations of 3h Cyclopropa C Quinoline
Quantum Chemical Calculations for Prediction of Reactivity and Selectivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and selectivity of molecules like 3H-cyclopropa[c]quinoline. scienceopen.comresearchgate.net These methods allow for the detailed analysis of the molecule's electronic structure, identifying regions susceptible to chemical attack.
To visualize and quantify reactivity, chemists often employ Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across a molecule, with red regions indicating electron-rich areas (negative potential) and blue regions representing electron-poor areas (positive potential). rsc.org These maps are invaluable for predicting the sites of both electrophilic and nucleophilic attack. In this compound, the nitrogen atom is expected to be a site of negative potential, making it a likely target for electrophiles, whereas the hydrogen atoms of the cyclopropane (B1198618) ring and certain positions on the carbocyclic part of the quinoline (B57606) ring would exhibit positive potential.
Further refinement in predicting regioselectivity can be achieved through the calculation of Fukui functions. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites with greater precision. asianpubs.org This is particularly useful for complex heterocyclic systems where intuitive predictions can be challenging. purdue.edu
A hypothetical summary of DFT-derived reactivity descriptors for this compound is presented in the table below. Such data would be crucial for guiding synthetic efforts and understanding the molecule's chemical behavior.
| Parameter | Calculated Value (Hypothetical) | Significance |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. |
| Global Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |
| Global Softness (S) | 0.43 eV-1 | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | 1.65 eV | Measures the propensity of a species to accept electrons. |
This table contains hypothetical data for illustrative purposes.
Computational Assessment of Strain and Aromaticity in Fused Systems
The fusion of a cyclopropane ring onto the quinoline framework introduces significant ring strain, which profoundly influences the molecule's geometry, stability, and aromaticity. Computational methods provide a means to quantify this strain and to assess its impact on the electronic structure of the fused system.
Strain energy is typically calculated by comparing the energy of the strained molecule to that of a hypothetical, strain-free reference compound using isodesmic or homodesmotic reactions. mdpi.com These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to isolate the effects of strain. For this compound, the strain energy would primarily be associated with the deviation of the bond angles in the three-membered ring from the ideal sp³ and sp² hybridization angles. This inherent strain can also influence the planarity and bond lengths of the adjacent aromatic rings.
The concept of aromaticity, which is central to the chemistry of the quinoline moiety, can be significantly perturbed by the fused, strained ring. Computational chemistry offers several indices to quantify the degree of aromaticity in different parts of a molecule. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. rsc.orgacs.org A HOMA value close to 1 indicates a high degree of aromaticity, while values approaching 0 suggest a non-aromatic, Kekulé-like structure. rsc.org
Another widely used set of descriptors are the magnetic indices of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS). nih.gov NICS values are calculated at specific points in space, typically at the center of a ring (NICS(0)) or slightly above it (NICS(1)). nih.gov Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, which is characteristic of anti-aromaticity. For this compound, NICS calculations would be performed for both the benzene (B151609) and pyridine (B92270) rings of the quinoline system to assess how the strain from the fused cyclopropane ring modulates their individual aromatic character.
The interplay between strain and aromaticity is a key feature of cyclopropa-fused systems. The strain can lead to a localization of the π-electrons, potentially reducing the aromaticity of the fused rings. A computational study would aim to quantify these effects, as illustrated in the hypothetical data table below.
| Molecular Fragment | Strain Energy (kcal/mol) (Hypothetical) | HOMA Index (Hypothetical) | NICS(1) (ppm) (Hypothetical) |
| Cyclopropane Ring | 28.5 | N/A | +2.5 |
| Benzene Ring (fused) | 5.2 | 0.85 | -8.5 |
| Pyridine Ring (fused) | 4.8 | 0.82 | -7.9 |
This table contains hypothetical data for illustrative purposes.
Advanced Research Directions and Broader Utility
3H-Cyclopropa[c]quinoline as a Building Block in Complex Chemical Synthesis
The inherent ring strain of the cyclopropane (B1198618) moiety in this compound makes it an attractive precursor for a variety of chemical transformations, enabling the synthesis of intricate molecular frameworks.
Natural products remain a significant source of inspiration for the development of new therapeutic agents. nih.gov The quinoline (B57606) ring is a key component in many biologically active natural compounds. mdpi.comnih.gov The modification of natural product structures to enhance their medicinal properties is a common strategy in drug discovery. mdpi.com By incorporating the this compound scaffold, chemists can create novel analogues of polycyclic natural products. The reactivity of the cyclopropane ring can be harnessed to introduce additional rings and functional groups, leading to structurally complex and diverse molecules that are not readily accessible through other synthetic routes. This approach allows for the systematic exploration of new chemical space around a natural product's core structure, potentially leading to compounds with improved efficacy or novel biological activities. For instance, the core structure of martinelline, a natural product containing a pyrrolo[3,2-c]quinoline scaffold, has been a target of synthetic efforts to generate analogues with interesting biological activities. nih.gov
The development of new heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these structures often form the core of new drugs. researchgate.net Quinoline itself is a versatile bicyclic heterocyclic scaffold with numerous medicinal applications. researchgate.net The this compound core can serve as a starting point for the synthesis of a wide array of novel heterocyclic systems. Ring-opening and ring-expansion reactions of the cyclopropane ring can lead to the formation of larger, more complex heterocyclic frameworks. For example, reactions that cleave the cyclopropane ring could be employed to introduce new substituents or to fuse additional rings onto the quinoline system, creating unique molecular architectures. The synthesis of novel pyrrolo[3,2,f]quinoline derivatives has been shown to yield compounds with potential antiproliferative properties. researchgate.net Similarly, the development of new synthetic routes to functionalized quinolines is an active area of research, with methods like multicomponent reactions being employed to generate structural diversity. purdue.edu
Rational Design Principles for this compound Derivatives in Functional Molecule Development
The rational design of new molecules with specific functions is a key objective in modern chemistry. The this compound scaffold offers a unique platform for the development of such functional molecules.
Creating a library of derivatives from a core scaffold is a common strategy to explore a wider range of chemical properties and biological activities. researchgate.net The this compound molecule can be systematically modified at various positions on both the quinoline and cyclopropane rings. Functionalization of the quinoline moiety at different positions can lead to derivatives with varied pharmacological activities. nih.gov The synthesis of quinoline-based chiral derivatizing reagents has been explored for the separation of enantiomers. researchgate.net The development of new synthetic methods allows for the preparation of a diverse range of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. nih.gov These derivatization strategies can be applied to the this compound core to generate a wide array of novel compounds for screening and functional studies.
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds in drug discovery. nih.govnih.gov For derivatives of this compound, SAR studies would involve synthesizing a series of analogues with systematic variations in their structure and evaluating their functional properties. For example, in the context of anticancer drug design, SAR studies on quinoline derivatives have identified key structural features required for potent activity. nih.govrsc.org By correlating specific structural modifications with changes in activity, researchers can develop predictive models to guide the design of more potent and selective molecules. researchgate.net These principles can be applied to the design of this compound derivatives for various applications.
Spectroscopic and Diffraction-Based Structural Elucidation Methodologies
The precise determination of the three-dimensional structure of a molecule is essential for understanding its properties and reactivity. A combination of spectroscopic and diffraction techniques is typically employed for the structural elucidation of novel compounds like this compound and its derivatives.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for determining the connectivity of atoms in a molecule. nih.gov For this compound derivatives, specific NMR experiments can help to establish the stereochemistry of substituents and the conformation of the molecule in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, which is used to determine its elemental composition. nih.gov
Diffraction Methods:
X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.com This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is invaluable for understanding the detailed structure of this compound derivatives. rsc.org
The following table summarizes the key analytical techniques used for the structural characterization of quinoline derivatives, which are directly applicable to this compound.
| Technique | Information Provided |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon framework of the molecule |
| IR Spectroscopy | Presence of functional groups |
| Mass Spectrometry | Molecular weight and elemental composition |
| X-ray Crystallography | Precise 3D atomic arrangement |
Advanced NMR Spectroscopy for Complex Structural Assignment
While standard one-dimensional (1D) ¹H and ¹³C NMR are fundamental for the initial characterization of quinoline derivatives, the intricate nature of a cyclopropa-fused system necessitates the application of more sophisticated NMR techniques for unambiguous structural elucidation. The expected complexity of the spectra, arising from the rigid and strained nature of the cyclopropane ring fused to the aromatic system, requires advanced methodologies to assign proton and carbon signals accurately.
Two-dimensional (2D) NMR spectroscopy is indispensable in this context. Techniques such as Correlation Spectroscopy (COSY) would be crucial for establishing the connectivity between adjacent protons within the quinoline and cyclopropane rings. Furthermore, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy allows for the direct correlation of proton signals with their attached carbon atoms, providing a clear map of the C-H framework.
For determining longer-range connectivity and piecing together the complete molecular structure, Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for confirming the fusion of the cyclopropane ring to the quinoline system at the c-face. The Nuclear Overhauser Effect (NOE) , observed through NOESY or ROESY experiments, can provide through-space correlations between protons, offering critical insights into the spatial arrangement and stereochemistry of the molecule. These advanced NMR methods, used in concert, provide a comprehensive and definitive assignment of the complex structure of this compound and its derivatives.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov For a novel and structurally complex compound like a cyclopropa[c]quinoline derivative, this technique provides unambiguous proof of its atomic connectivity, bond lengths, bond angles, and stereochemistry. nih.gov
The successful synthesis of 2-alkoxy cyclopropa[c]quinolines has led to the determination of their crystal structure through single-crystal X-ray diffraction analysis. researchgate.net These analyses have confirmed the presence of an essentially planar quinoline ring system fused to the cyclopropane ring. researchgate.net The crystallographic data provide precise measurements of the dihedral angle between the mean planes of the quinoline and cyclopropane rings, offering invaluable insight into the strain and geometry of this unique heterocyclic system. researchgate.net Such definitive structural information is crucial for validating synthetic pathways and for understanding the fundamental properties of this class of compounds. nih.gov The availability of a crystal structure also facilitates computational studies and serves as a foundational piece of evidence for further research into the molecule's reactivity and potential applications. researchgate.net
Future Prospects and Emerging Research Areas in Cyclopropa[c]quinoline Chemistry
The field of quinoline chemistry is continually expanding due to the diverse biological activities exhibited by its derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties. nih.govrsc.orgijppronline.com The introduction of a strained cyclopropane ring, as seen in this compound, offers a novel scaffold that is ripe for exploration in medicinal chemistry and materials science.
Future research in this area is likely to focus on several key directions:
Expansion of Synthetic Methodologies: The development of new and more efficient synthetic routes to access the cyclopropa[c]quinoline core and its derivatives will be a primary focus. This could involve exploring novel cyclopropanation strategies and expanding the range of compatible substrates to generate a library of compounds with diverse substitution patterns.
Medicinal Chemistry and Biological Screening: Given the broad spectrum of pharmacological activities associated with the quinoline nucleus, derivatives of this compound represent promising candidates for drug discovery programs. wisdomlib.org Future work will undoubtedly involve the synthesis of analogues and their systematic evaluation for various biological activities, including but not limited to anticancer, antiviral, and antibacterial properties. The unique three-dimensional shape imparted by the cyclopropane ring could lead to novel interactions with biological targets.
Exploration of Unique Reactivity: The inherent ring strain of the cyclopropane moiety can be harnessed for novel chemical transformations. Research into the ring-opening reactions of the cyclopropa[c]quinoline system could provide access to other complex heterocyclic frameworks, such as substituted quinolin-2-ones and 1-benzazepin-2-ones. researchgate.net This opens up avenues for creating diverse molecular architectures from a single precursor.
Development of Functional Materials: The rigid and planar nature of the quinoline system, combined with the unique electronic properties that may be conferred by the fused cyclopropane ring, makes these compounds interesting candidates for applications in materials science. Future studies could explore their potential use in organic electronics, such as in the development of novel dyes or organic light-emitting diode (OLED) materials.
Q & A
Q. Basic Research Focus
- Institutional Review : Obtain IRB/IACUC approval for animal/cell-based studies, specifying endpoints and humane protocols .
- NIH Guidelines : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization and sample size justification .
- Data Transparency : Deposit raw spectral and assay data in repositories like PubChem or Zenodo for peer validation .
What computational strategies improve the prediction of this compound’s physicochemical properties?
Q. Advanced Research Focus
- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR Models : Train algorithms on curated datasets (e.g., LogP, solubility) from sources like ChEMBL or EPA DSSTox .
- Molecular Dynamics (MD) Simulations : Assess stability in biological membranes or solvent environments .
How should researchers handle discrepancies between experimental and theoretical spectral data?
Q. Advanced Research Focus
- Benchmarking : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian) to identify conformational mismatches .
- Isotopic Labeling : Use ¹³C-labeled analogs to resolve ambiguous peak assignments .
- Collaborative Validation : Cross-check data with platforms like NIST Chemistry WebBook for reference spectra .
What methodologies ensure reproducibility in synthesizing this compound analogs?
Q. Basic Research Focus
- Standard Operating Procedures (SOPs) : Document reaction parameters (e.g., stirring rate, cooling gradients) in detail .
- Batch-to-Batch Analysis : Use QC/QA protocols (e.g., TLC monitoring, elemental analysis) to verify consistency .
- Open-Source Protocols : Share step-by-step workflows via platforms like protocols.io .
How can researchers design robust SAR studies for this compound derivatives?
Q. Advanced Research Focus
- Fragment-Based Design : Synthesize analogs with incremental substitutions (e.g., halogenation at specific positions) to isolate activity contributions .
- Free-Wilson Analysis : Statistically correlate substituent presence/absence with bioactivity .
- Cryo-EM/X-ray Crystallography : Resolve ligand-target binding modes at atomic resolution .
What strategies validate the environmental safety of this compound in lab settings?
Q. Basic Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
